tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate
Description
tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 7 and a tert-butyl carbamate-protected methylamine group at position 2. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the steric bulk and stability of the tert-butyl carbamate, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitors or protease-targeting probes .
Properties
IUPAC Name |
tert-butyl N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-10-19-18-9-6-8(13(14,15)16)4-5-20(9)10/h4-6H,7H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNGGKRSWDWSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Triazolopyridine Core: : The synthesis begins with the preparation of the triazolopyridine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. For example, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine can be used as a key scaffold .
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Introduction of the tert-Butyl Carbamate Group: This can be accomplished through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine .
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Final Coupling Reaction: : The final step involves the coupling of the triazolopyridine core with the tert-butyl carbamate group. This can be achieved through a nucleophilic substitution reaction, where the triazolopyridine core reacts with an appropriate electrophile .
Chemical Reactions Analysis
tert-Butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the triazolopyridine ring. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions .
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Reduction: : Reduction reactions can also be performed on this compound, especially at the carbamate group. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. This can be achieved using reagents like sodium azide or potassium cyanide .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a similar triazole structure exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridines have been studied for their ability to inhibit specific kinases involved in cancer progression. The compound's structural features may allow it to act as a selective inhibitor of these targets, potentially leading to new cancer therapies.
Antimicrobial Properties
The presence of the trifluoromethyl group in the compound enhances its interaction with microbial targets. Studies have shown that triazole derivatives can possess broad-spectrum antimicrobial activity. This property makes tert-butyl N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate a candidate for further investigation in treating bacterial and fungal infections.
Central Nervous System Disorders
Compounds containing triazoles have been explored for their neuroprotective effects and potential use in treating neurological disorders. The ability of this compound to cross the blood-brain barrier could make it valuable in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that triazolo-pyridine derivatives exhibited potent inhibition against c-Met kinases, which are implicated in various cancers. The specific compound was found to have favorable pharmacokinetic properties and was selected as a preclinical candidate for further development .
Case Study 2: Antimicrobial Testing
In another research effort, a series of triazole compounds were synthesized and tested against common bacterial strains. The results indicated that certain derivatives showed significant antimicrobial activity compared to standard antibiotics . This suggests that this compound could be further evaluated for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound primarily acts as a kinase inhibitor, targeting enzymes such as c-Met kinase. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
tert-butyl ((6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate (Compound 8)
tert-butyl (8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(methyl)carbamate (76D)
tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate
- Core Structure : Triazolopyridine fused to a benzoate moiety.
- Substituents : Difluoro and ester groups on the benzene ring.
- Synthesis: Derived from tert-butyl 2,4,5-trifluorobenzoate and triazolopyridinone, yielding 348 [M+H]+ (MS) .
- Key Difference : The benzoate extension broadens π-π stacking capabilities, contrasting with the target compound’s compact structure.
Physicochemical and Spectroscopic Properties
NMR Data Comparison
- Trifluoromethyl Impact : The target compound’s 19F-NMR would show a distinct singlet near -60 ppm, absent in bromo or fluoro analogs.
Biological Activity
Tert-butyl N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate (CAS Number: 2034157-52-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 316.28 g/mol. The compound features a triazolo-pyridine scaffold known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H15F3N4O2 |
| Molecular Weight | 316.28 g/mol |
| CAS Number | 2034157-52-1 |
| Purity | Typically ≥ 95% |
Antimicrobial Properties
Research indicates that compounds containing the triazolo-pyridine moiety exhibit significant antimicrobial activity. In particular, studies have shown that derivatives of triazolo-pyridines can effectively inhibit various pathogens, including Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. The compound's structural features contribute to its potency against these pathogens by interacting with critical biological targets.
Structure-Activity Relationships (SAR)
A study focusing on the SAR of triazolo-pyridine derivatives highlighted the importance of substituents on the pyridine ring and the triazole moiety in determining biological activity. The introduction of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to target proteins. For instance, modifications in the linker region and terminal groups have been shown to enhance potency while minimizing off-target effects such as cardiotoxicity associated with hERG channel inhibition .
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Inhibition of p38 MAP Kinase : A related compound demonstrated potent inhibition of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
- Antiparasitic Activity : In vivo models using C. parvum infections in mice showed promising results for compounds with similar structures, indicating that modifications like those present in this compound could lead to effective treatments for parasitic infections .
Metabolic Stability and Toxicity
Metabolic studies indicate that this compound exhibits good stability in biological systems, with resistance to hydrolysis and minimal metabolic degradation under liver microsomal conditions. This stability is crucial for maintaining therapeutic efficacy and reducing potential toxicity . Additionally, compounds within this class have been evaluated for their interactions with cytochrome P450 enzymes, which are critical for drug metabolism and can lead to adverse drug-drug interactions .
Q & A
Q. Table 1: Optimization Parameters for Key Reactions
| Step | Solvent | Catalyst/Base | Temperature | Yield Range |
|---|---|---|---|---|
| Phosphonate Coupling | DMF | Pd(PPh₃)₄ | 80°C | 60-75% |
| Carbamate Formation | Acetonitrile | K₂CO₃ | 25°C | 85-90% |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Structural confirmation requires:
- NMR Spectroscopy : 1H and 13C NMR to verify the triazolo-pyridine core and carbamate group. The trifluoromethyl group appears as a distinct singlet in 19F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₁₅F₃N₄O₂ requires m/z 308.11) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in solid-state studies (e.g., CCDC 1876881 as a reference) .
Advanced: How can researchers resolve contradictory NMR data during synthesis?
Answer:
Contradictions often arise from impurities or dynamic molecular effects. Mitigation strategies include:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the pure product .
- Variable Temperature (VT) NMR : Identify rotational barriers or conformational changes by acquiring spectra at 25°C and −40°C .
- Comparative Analysis : Cross-reference with published spectra of analogous triazolo-pyridine derivatives .
Advanced: What strategies improve reaction yields in multi-step syntheses?
Answer:
Yield optimization requires addressing:
- Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in carbamate formation .
- Catalyst Loading : Increase palladium catalyst concentration (1–5 mol%) for phosphonate coupling steps .
- Temperature Control : Slow addition of reagents at low temperatures (−10°C to 0°C) minimizes side reactions .
Q. Example Protocol :
Dissolve 7-(trifluoromethyl)triazolo-pyridine (1 eq) in THF.
Add tert-butyl carbamate (1.2 eq) and K₂CO₃ (2 eq) under nitrogen.
Stir at 25°C for 12 hours.
Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.
Basic: What are the stability and storage guidelines for this compound?
Answer:
- Stability : Stable at room temperature but degrades in acidic/basic conditions. Avoid prolonged exposure to light or moisture .
- Storage : Store in amber vials under inert gas (argon) at −20°C for long-term use. Desiccants (silica gel) prevent hydrolysis .
Advanced: How to evaluate the compound’s reactivity in nucleophilic environments?
Answer:
Design experiments to assess:
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) via HPLC or UV-Vis spectroscopy under varying pH (4–10) .
- Electrophilic Quenching : Use methyl iodide or acrylonitrile to trap reactive intermediates .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution and reactive sites on the triazolo-pyridine core .
Advanced: How does the trifluoromethyl group influence biological activity in target studies?
Answer:
The CF₃ group enhances:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
